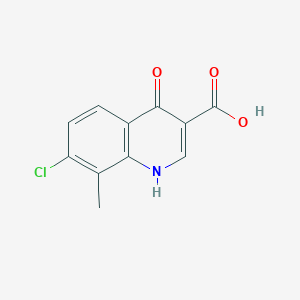

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

Description

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS: 405923-50-4) is a quinoline derivative with the molecular formula C₁₁H₈ClNO₃ and a molecular weight of 237.64 g/mol . It features a hydroxy group at position 4, a chlorine atom at position 7, and a methyl group at position 8 on the quinoline backbone. Its synthesis typically involves hydrolysis of ethyl ester precursors under acidic conditions, as seen in analogous quinoline derivatives .

Properties

IUPAC Name |

7-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGXAPARJYAEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303260 | |

| Record name | 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405923-50-4 | |

| Record name | 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Hydroxylation: The hydroxyl group at the 4th position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide (H2O2) or sodium hydroxide (NaOH).

Methylation: The methyl group at the 8th position can be introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Carboxylation: The carboxylic acid group at the 3rd position can be introduced through carboxylation reactions using carbon dioxide (CO2) under high pressure.

Chemical Reactions Analysis

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Biology: The compound is studied for its antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents.

Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Functional Group Impact on Bioactivity

- Electron-Withdrawing Groups (EWGs): The nitro group in the 8-nitro analog () increases acidity and may enhance interactions with bacterial DNA gyrase, a target for quinolone antibiotics . Fluorine at C6 () improves metabolic stability and membrane permeability due to its electronegativity and small size .

- Aryl rings (e.g., 3-propoxyphenyl in ) increase steric bulk, which may affect binding to hydrophobic pockets in target proteins .

Hydrogen-Bonding Motifs:

Biological Activity

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid (7-Cl-4-OH-8-Me-QCA) is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. With a molecular formula of C11H8ClNO3 and a molecular weight of 237.64 g/mol, this compound has attracted attention for its potential therapeutic applications, particularly in oncology and antimicrobial fields.

Chemical Structure and Properties

The structural features of 7-Cl-4-OH-8-Me-QCA include:

- Chloro group : Enhances biological activity.

- Hydroxy group : Contributes to solubility and reactivity.

- Carboxylic acid : Increases interaction with biological targets.

These functional groups play a critical role in the compound's biochemical interactions and therapeutic potential.

Biological Activities

Research indicates that 7-Cl-4-OH-8-Me-QCA exhibits significant biological activities, including:

Anticancer Activity

7-Cl-4-OH-8-Me-QCA has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its ability to induce cell cycle arrest at the G1 phase and trigger apoptosis in various cancer cell lines, including breast and colon cancers. The compound disrupts mitochondrial function and activates caspases, essential for programmed cell death.

Case Study: Cancer Cell Lines

A study reported that treatment with 7-Cl-4-OH-8-Me-QCA led to a significant reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, indicating its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both gram-positive and gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival .

Case Study: Antibacterial Efficacy

In laboratory settings, 7-Cl-4-OH-8-Me-QCA demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

The mechanisms by which 7-Cl-4-OH-8-Me-QCA exerts its biological effects are multifaceted:

- Enzyme Inhibition : It inhibits key enzymes such as DNA gyrase and topoisomerase IV, leading to disruption of DNA replication in bacteria.

- Cell Signaling Modulation : The compound alters kinase activity, impacting various signaling pathways that regulate cellular functions such as proliferation and apoptosis.

- Metal Ion Interaction : It can form complexes with metal ions, enhancing its biochemical interactions and overall biological activity .

Research Findings

Recent studies have summarized key findings regarding the biological activity of 7-Cl-4-OH-8-Me-QCA:

| Study Focus | Key Findings |

|---|---|

| Cancer Research | Induces apoptosis in MCF-7 cells; inhibits growth |

| Antimicrobial Studies | Effective against multiple bacterial strains |

| Mechanistic Insights | Inhibits DNA gyrase; alters kinase signaling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.